An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring linked to a methylpiperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The arrangement of nitrogen atoms in both the pyrimidine and piperazine rings allows for multiple points of interaction with biological targets, making it a valuable scaffold in drug discovery.[3][4] Accurate and unambiguous structure elucidation is a critical first step in the development of any new chemical entity, ensuring the foundation of subsequent biological and toxicological studies is sound.
This guide provides a comprehensive overview of the analytical methodologies employed to definitively determine the chemical structure of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine. We will delve into the principles of key spectroscopic and spectrometric techniques, outlining not just the "how" but also the "why" behind experimental choices. The integration of data from multiple analytical platforms to build a cohesive and self-validating structural assignment will be a central theme.
Molecular and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C9H15N5 | [5] |
| Molecular Weight | 193.25 g/mol | [5] |
| CAS Number | 856973-81-4 | [1][5] |
| Appearance | Typically a solid | N/A |
| Solubility | Varies with solvent | N/A |
The Strategic Approach to Structure Elucidation
The confirmation of a chemical structure is a process of systematic evidence gathering. For a molecule like 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine, a multi-technique approach is essential to probe different aspects of its architecture. The core of this strategy involves:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.
-
Vibrational Spectroscopy (FTIR): To identify functional groups present in the molecule.
-
UV-Visible Spectroscopy: To investigate the electronic transitions within the molecule.
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X-ray Crystallography: To provide the definitive three-dimensional structure in the solid state, when suitable crystals can be obtained.
The following sections will explore the application of each of these techniques in the context of elucidating the structure of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine.
Figure 1: A generalized workflow for the structure elucidation of a novel chemical entity.
Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) provides the molecular weight of the compound, which is a fundamental piece of information. High-resolution mass spectrometry (HRMS) can further yield the elemental formula, significantly narrowing down the possibilities for the molecular structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle method for this type of molecule, typically producing the protonated molecule [M+H]+.
-
Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: The exact mass of the molecular ion is measured and used to calculate the elemental composition. For C9H15N5, the expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 194.1399.
Expected Fragmentation
While detailed fragmentation analysis is beyond the scope of this guide, key fragments would likely arise from the cleavage of the piperazine ring and the bond connecting it to the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Signals:
| Protons | Chemical Shift (ppm, approx.) | Multiplicity | Integration | Assignment |
| NH2 | 5.0 - 7.0 | Broad singlet | 2H | Amino group on pyrimidine |
| Pyrimidine-H | 7.5 - 8.5 | Doublet | 1H | Aromatic proton on pyrimidine |
| Pyrimidine-H | 6.0 - 7.0 | Doublet | 1H | Aromatic proton on pyrimidine |
| Piperazine-H (adjacent to pyrimidine) | 3.5 - 4.0 | Triplet | 4H | CH2 groups of piperazine |
| Piperazine-H (adjacent to N-CH3) | 2.4 - 2.8 | Triplet | 4H | CH2 groups of piperazine |
| CH3 | 2.2 - 2.5 | Singlet | 3H | Methyl group on piperazine |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Expected ¹³C NMR Signals:
| Carbon | Chemical Shift (ppm, approx.) | Assignment |
| Pyrimidine-C (attached to NH2) | 160 - 165 | C2 of pyrimidine |
| Pyrimidine-C (attached to piperazine) | 160 - 165 | C4 of pyrimidine |
| Pyrimidine-C | 155 - 160 | C6 of pyrimidine |
| Pyrimidine-C | 100 - 110 | C5 of pyrimidine |
| Piperazine-C (adjacent to pyrimidine) | 45 - 55 | C of piperazine |
| Piperazine-C (adjacent to N-CH3) | 50 - 60 | C of piperazine |
| CH3 | 45 - 50 | Methyl carbon |
2D NMR Spectroscopy
To definitively connect the protons and carbons, 2D NMR experiments are employed.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity within the pyrimidine and piperazine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the link between the pyrimidine and piperazine moieties.
Figure 2: Key HMBC correlation confirming the connection between the pyrimidine and piperazine rings.
Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds.[6]
Expected FTIR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H stretch | Amino group (NH2)[6] |
| 2850 - 2950 | C-H stretch | Methyl and Methylene groups[6] |
| 1600 - 1650 | C=N stretch | Pyrimidine ring[6] |
| 1525 - 1575 | C=C stretch | Pyrimidine ring[7] |
| ~1100 | C-N stretch | Piperazine ring |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-systems. The pyrimidine ring is the primary chromophore in this molecule. A typical UV-Vis spectrum would show absorption maxima in the ultraviolet region, characteristic of π → π* and n → π* transitions of the aromatic pyrimidine ring.
X-ray Crystallography: The Definitive Structure
When a single crystal of sufficient quality can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[8][9] This technique can confirm the connectivity, stereochemistry, and conformation of the molecule. For pyrimidine derivatives, X-ray crystallography has been instrumental in understanding their packing and intermolecular interactions.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The purified compound is dissolved in a suitable solvent or solvent system, and crystals are grown by slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
The resulting crystal structure would confirm the planar nature of the pyrimidine ring and the chair conformation of the piperazine ring.[12] It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group.
Conclusion
The structure elucidation of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is a multi-faceted process that relies on the synergistic application of various analytical techniques. Mass spectrometry provides the molecular formula, while a suite of NMR experiments maps out the intricate connectivity of the atoms. FTIR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores. Finally, when possible, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This rigorous and self-validating approach ensures the unequivocal identification of the molecule, providing a solid foundation for its further investigation in the realms of medicinal chemistry and drug development.
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